5-Bromo-6-chloro-2-phenylpyrimidin-4(3H)-one
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Overview
Description
5-Bromo-6-chloro-2-phenylpyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidinone family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine, chlorine, and phenyl groups in the structure can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloro-2-phenylpyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted pyrimidine derivatives.
Bromination and Chlorination: Bromine and chlorine are introduced into the pyrimidine ring through electrophilic aromatic substitution reactions.
Phenylation: The phenyl group is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a palladium catalyst.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions may target the halogen atoms, leading to dehalogenation.
Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: Utilized in the development of agrochemicals or other industrial products.
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloro-2-phenylpyrimidin-4(3H)-one depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The presence of halogen atoms and the phenyl group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-phenylpyrimidin-4(3H)-one: Lacks the chlorine atom, which may affect its reactivity and biological activity.
6-Chloro-2-phenylpyrimidin-4(3H)-one: Lacks the bromine atom, potentially altering its chemical properties.
2-Phenylpyrimidin-4(3H)-one: Lacks both halogen atoms, which can significantly change its reactivity and applications.
Uniqueness
5-Bromo-6-chloro-2-phenylpyrimidin-4(3H)-one is unique due to the presence of both bromine and chlorine atoms, which can enhance its reactivity and potentially lead to unique biological activities compared to its analogs.
Properties
Molecular Formula |
C10H6BrClN2O |
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Molecular Weight |
285.52 g/mol |
IUPAC Name |
5-bromo-4-chloro-2-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H6BrClN2O/c11-7-8(12)13-9(14-10(7)15)6-4-2-1-3-5-6/h1-5H,(H,13,14,15) |
InChI Key |
IBEOMGHKTXJUPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=O)N2)Br)Cl |
Origin of Product |
United States |
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